N-[4-chloro-2-(phenylcarbonyl)phenyl]-2-[(4-methylphenyl)sulfonyl]acetamide
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Overview
Description
The compound is an organic molecule with several functional groups, including an acetamide group, a sulfonyl group, and aromatic rings. These functional groups suggest that the compound could participate in a variety of chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional shape due to the presence of the aromatic rings and the various functional groups .Chemical Reactions Analysis
The chemical reactions that this compound could participate in would be largely determined by its functional groups. For example, the acetamide group could participate in hydrolysis reactions, while the aromatic rings could participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These could include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .Scientific Research Applications
Sulfonamides in Clinical Applications
Sulfonamides represent a significant class of synthetic antibiotics used for the therapy of bacterial infections and diseases caused by other microorganisms. Besides their antibacterial properties, sulfonamides have been incorporated into drugs across various therapeutic areas including diuretics, carbonic anhydrase inhibitors, antiepileptics, and antipsychotic medications. Research highlights the development of novel drugs incorporating the sulfonamide group for targeting specific conditions like glaucoma and tumors, showing significant antitumor activity and potential as selective antiglaucoma drugs (Carta, Scozzafava, & Supuran, 2012).
Environmental Applications
The environmental impact of pharmaceuticals, including sulfonamides, has become a topic of increasing interest, particularly regarding their presence in water and potential toxicological effects. Research into the adsorptive elimination of pharmaceutical compounds like acetaminophen from water has demonstrated the potential of certain materials to remove these contaminants, which could be extrapolated to compounds like N-[4-chloro-2-(phenylcarbonyl)phenyl]-2-[(4-methylphenyl)sulfonyl]acetamide (Igwegbe et al., 2021).
Analytical Chemistry
In analytical chemistry, sulfonamides and related compounds have been explored for their utility in enhancing the methodologies for detecting and quantifying various substances. Hydrophilic interaction chromatography (HILIC) is an example where sulfonamide derivatives can play a role in the separation of polar, weakly acidic or basic samples, showing the versatility of sulfonamide-containing compounds in analytical applications (Jandera, 2011).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(2-benzoyl-4-chlorophenyl)-2-(4-methylphenyl)sulfonylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClNO4S/c1-15-7-10-18(11-8-15)29(27,28)14-21(25)24-20-12-9-17(23)13-19(20)22(26)16-5-3-2-4-6-16/h2-13H,14H2,1H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHNJQQIPVLMNHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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